2,2-dimethyl-N-[4-(morpholin-4-yl)but-2-yn-1-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[4-(morpholin-4-yl)but-2-yn-1-yl]propanamide is an organic compound with the molecular formula C13H22N2O2 and a molecular weight of 238.331 g/mol. This compound is characterized by the presence of a morpholine ring and a butynyl group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2,2-dimethyl-N-[4-(morpholin-4-yl)but-2-yn-1-yl]propanamide involves several steps. One common synthetic route includes the reaction of 2,2-dimethylpropanoyl chloride with 4-morpholinylbut-2-yne in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-dimethyl-N-[4-(morpholin-4-yl)but-2-yn-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-[4-(morpholin-4-yl)but-2-yn-1-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(morpholin-4-yl)but-2-yn-1-yl]propanamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The butynyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2,2-dimethyl-N-[4-(morpholin-4-yl)but-2-yn-1-yl]propanamide include:
2,2-Dimethyl-3-morpholin-4-ylpropanal: This compound has a similar morpholine ring but differs in the presence of an aldehyde group instead of a butynyl group.
2,2-Dimethyl-N-(4-morpholinylcarbothioyl)propanamide: This compound contains a carbothioyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)12(16)14-6-4-5-7-15-8-10-17-11-9-15/h6-11H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETRZKVQIYXYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC#CCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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